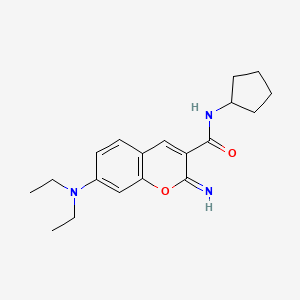
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, also known as CERC-501, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of small molecules known as kappa opioid receptor antagonists, which have been shown to have promising therapeutic effects in a variety of conditions.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is based on its ability to block the kappa opioid receptor. This receptor is involved in the regulation of a variety of physiological processes, including pain perception, stress response, and reward pathways. By blocking this receptor, this compound may be able to modulate these processes and produce therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to produce a variety of biochemical and physiological effects. One of the most notable effects is its ability to reduce drug-seeking behavior in animal models of addiction. It has also been shown to reduce stress-induced reinstatement of drug-seeking behavior. In addition, this compound has been shown to produce analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is its high selectivity for the kappa opioid receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide. One potential direction is the development of more potent analogs of this compound. Another potential direction is the investigation of its therapeutic potential in other conditions, such as anxiety and depression. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 7-amino-2H-chromene-3-carboxylic acid. The next step involves the protection of the amino group with a suitable protecting group. This is followed by the reaction of the protected amino acid with cyclopentyl magnesium bromide to give the corresponding cyclopentyl amide. The final step involves the removal of the protecting group and the introduction of the diethylamino group to give the final product, this compound.
Applications De Recherche Scientifique
N-cyclopentyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising applications of this compound is in the treatment of addiction and substance abuse disorders. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, this compound may be able to reduce the reinforcing effects of drugs of abuse and help individuals overcome addiction.
Propriétés
IUPAC Name |
N-cyclopentyl-7-(diethylamino)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-22(4-2)15-10-9-13-11-16(18(20)24-17(13)12-15)19(23)21-14-7-5-6-8-14/h9-12,14,20H,3-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYKIIKNSGKOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6126369.png)
![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6126376.png)

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]methanesulfonohydrazide](/img/structure/B6126397.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6126411.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)
![6-(1-{[2-(ethylthio)pyrimidin-5-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6126434.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6126438.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6126440.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6126445.png)
